Cas no 718613-20-8 (1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10)

1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 is a deuterated analog of 1,4’-bipiperidine, featuring ten deuterium atoms at specified positions. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, improving signal resolution and reducing background interference. The compound serves as a valuable tool in pharmacokinetic and metabolic research, enabling precise tracking of molecular pathways. Its high isotopic purity ensures reliable data in deuterium exchange experiments and mechanistic investigations. Additionally, the structural stability conferred by deuterium substitution makes it suitable for long-term studies. This product is particularly useful in pharmaceutical and chemical research where isotopic tracing is critical.
1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 structure
718613-20-8 structure
Product Name:1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10
CAS No:718613-20-8
MF:C10H20N2
MW:178.340819358826
CID:976789
PubChem ID:45038357
Update Time:2025-05-20

1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 Chemical and Physical Properties

Names and Identifiers

    • 1,4'-BIPIPERIDINE-2,2,3,3,4,4,5,5,6,6-D10
    • 4-(1-Piperidino)piperidine-d10
    • 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10
    • 2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine
    • AKOS030242705
    • 718613-20-8
    • DTXSID80661810
    • (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine
    • DB-225944
    • Inchi: 1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2
    • InChI Key: QDVBKXJMLILLLB-YRRFPNITSA-N
    • SMILES: N1(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H])C1CCNCC1

Computed Properties

  • Exact Mass: 178.22500
  • Monoisotopic Mass: 178.225416106g/mol
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27000
  • LogP: 1.49100

1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B398962-10mg
1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10
718613-20-8
10mg
$ 161.00 2023-04-18
TRC
B398962-100mg
1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10
718613-20-8
100mg
$ 1206.00 2023-04-18

Additional information on 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

Introduction to 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 (CAS No. 718613-20-8)

1,4’-Bipiperidine-2,2,3,3,4,4,5,5,d6-d10 is a highly specialized compound with significant applications in various scientific and industrial fields. This compound is characterized by its unique structure and properties that make it invaluable in advanced research and development. The CAS Registry Number 718613-20-8 uniquely identifies this compound in chemical databases worldwide.

The molecular structure of bipiperidine consists of two interconnected piperidine rings sharing a common nitrogen atom. This bicyclic structure provides the compound with exceptional stability and reactivity. The deuterium labeling at multiple positions (d10) further enhances its utility in specialized applications such as nuclear magnetic resonance (NMR) spectroscopy and isotope tracing studies.

Recent advancements in synthetic chemistry have enabled the precise synthesis of deuterated bipiperidine derivatives, allowing researchers to explore their potential in drug discovery and material science. The ability to control the placement of deuterium atoms has opened new avenues for studying molecular dynamics and reaction mechanisms at an unprecedented level of detail.

In the context of pharmaceutical research, bipiperidine derivatives have shown promise as scaffolds for developing bioactive molecules. Their rigid structure and ability to form hydrogen bonds make them ideal candidates for targeting specific protein interactions. Moreover,the use of deuterated versions allows for more accurate pharmacokinetic studies by enabling precise tracking of drug metabolism pathways.

The synthesis of bipiperidine d10 involves a combination of traditional organic chemistry techniques and modern catalytic methods. Researchers have successfully employed palladium-catalyzed coupling reactions to construct the bipiperidine framework with high efficiency. The deuteration process typically involves exchange reactions under controlled conditions to achieve the desired isotopic labeling.

Looking ahead,deuterated bipiperidines are expected to play a crucial role in advancing our understanding of complex biological systems. Their application in neutron scattering experiments has already provided valuable insights into protein-ligand interactions at atomic resolution.

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